

Metadoxine in Liver Disease: A Comparative Analysis of Clinical Trial Evidence

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Metadoxine

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Metadoxine, a compound composed of pyridoxine and pyrrolidone carboxylate, has been investigated for its potential therapeutic role in various liver diseases, primarily alcoholic liver disease (ALD) and non-alcoholic fatty liver disease (NAFLD). This guide provides a comparative analysis of the clinical trial evidence for **Metadoxine**, summarizing key quantitative data, experimental protocols, and proposed mechanisms of action to inform further research and development.

Efficacy in Alcoholic Liver Disease (ALD)

Metadoxine has demonstrated notable efficacy in improving liver function and survival rates in patients with ALD, particularly in cases of alcoholic hepatitis and alcoholic fatty liver.

Key Clinical Trial Data in ALD

Trial ID/Reference	Patient Population	Intervention	Comparator	Key Outcomes
H. Reyes, et al. (Severe Alcoholic Hepatitis)[1][2]	135 patients with severe alcoholic hepatitis	Metadoxine (500 mg, 3x daily) + Prednisone (40 mg/day) or Pentoxifylline (400 mg, 3x daily)	Prednisone or Pentoxifylline alone	Improved 3-month and 6-month survival rates. - 3-month survival (PDN+MTD vs PDN): 68.6% vs 20%[1]. - 6-month survival (PDN+MTD vs PDN): 48.6% vs 20%[1]. - 3-month survival (PTX+MTD vs PTX): 59.4% vs 33.3%[1]. - 6-month survival (PTX+MTD vs PTX): 50% vs 18.2%[1]. Higher alcohol abstinence rates in the Metadoxine group (74.5% vs 59.4%)[1].
Caballería, et al. (Alcoholic Fatty Liver)[3][4]	136 patients with alcoholic fatty liver	Metadoxine (1500 mg/day)	Placebo	Accelerated normalization of liver function tests (bilirubin, aminotransferase s, GGT)[3][4]. Significantly lower percentage

of patients with
ultrasonographic
signs of steatosis
after 3 months
(28% vs 70%)[3]
[4]. Biochemical
improvements
observed even in
patients who did
not completely
abstain from
alcohol[3][4].

Significant
improvement in
liver function
(ALT, AST, GGT)
compared to
placebo[6]. -
Median ALT
decrease: 80.0 to
41.1 U/L[6]. -
Median AST
decrease: 59.2 to
36.0 U/L[6]. -
Median GGT
decrease: 123.0
to 57.0 U/L[6].
Higher
improvement
rate in patients
who stopped
drinking (82.8%
vs 55.7%)[5][6].

Shi, et al.
(Alcoholic Liver
Disease)[5][6]

254 patients with
alcoholic liver
disease

Metadoxine (500
mg, 3x daily)

Placebo

Efficacy in Non-Alcoholic Fatty Liver Disease (NAFLD)

The evidence for **Metadoxine** in NAFLD is less robust compared to ALD. While it has shown some positive effects on liver steatosis, its impact on histological improvements and liver enzymes has been limited in the available studies.

Key Clinical Trial Data in NAFLD

Trial ID/Reference	Patient Population	Intervention	Comparator	Key Outcomes
N. Reddy, et al. (Non-Alcoholic Steatohepatitis) [7][8][9]	134 patients with biopsy-confirmed NASH	Metadoxine (500 mg, 2x daily)	Placebo	No significant improvement in liver histology or serum ALT/AST levels[7][8]. Significant improvement in steatosis grade on ultrasound (45.3% of Metadoxine group vs 15.3% of placebo group showed improvement)[9].

Safety and Tolerability

Across multiple clinical trials, **Metadoxine** has been reported to be safe and well-tolerated. Adverse events are generally rare and mild.[10][11] In a study on alcoholic liver disease, the rate of adverse events was 1.6% in both the **Metadoxine** and placebo groups.[6]

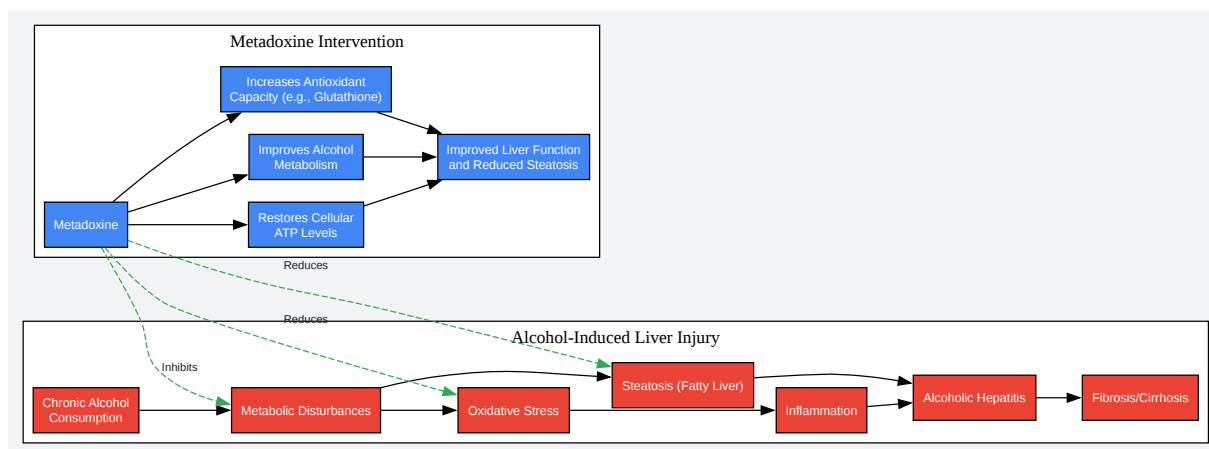
Experimental Protocols

The clinical trials cited in this guide employed randomized, controlled designs. Here are summaries of the methodologies for the key studies:

- H. Reyes, et al. (Severe Alcoholic Hepatitis): This open-label, randomized controlled trial enrolled 135 patients with severe alcoholic hepatitis.[1] Patients were randomized to receive either prednisone (40 mg/day), prednisone plus **Metadoxine** (500 mg three times daily), pentoxifylline (400 mg three times daily), or pentoxifylline plus **Metadoxine** (500 mg three times daily) for 30 days.[1] The primary outcomes were 3- and 6-month survival rates.[1]
- Caballería, et al. (Alcoholic Fatty Liver): This was a double-blind, randomized, multicenter trial involving 136 patients with alcoholic fatty liver.[3][4] Patients received either **Metadoxine** (1500 mg/day) or a placebo for 3 months.[3][4] Efficacy was assessed through monthly clinical and biochemical evaluations, and ultrasonography before and after treatment.[3][4]
- N. Reddy, et al. (Non-Alcoholic Steatohepatitis): This randomized, double-blind, placebo-controlled trial included 134 patients with biopsy-confirmed NASH.[7][8] Participants were randomized to receive either **Metadoxine** (500 mg twice daily) or placebo for 16 weeks.[7][8] The primary efficacy endpoints were changes in liver histology and serum ALT and AST levels.[7]

Proposed Mechanism of Action

Metadoxine's therapeutic effects in liver disease are believed to be multifactorial, primarily revolving around its antioxidant properties and its role in cellular metabolism. A systematic review suggests that **Metadoxine** appears safe and efficient in improving liver functions in alcohol-related diseases.[10][11] It is thought to counteract the metabolic disturbances caused by alcohol, such as the depletion of glutathione and the reduction of ATP levels in the liver.[12]



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Caption: Proposed mechanism of **Metadoxine** in alcoholic liver disease.

Conclusion

The available evidence strongly suggests a therapeutic benefit of **Metadoxine** in the management of alcoholic liver disease, with demonstrated improvements in liver function, steatosis, and patient survival. Its role in non-alcoholic fatty liver disease is less clear, with studies showing improvements in ultrasound-detected steatosis but not in liver histology or enzyme levels. The favorable safety profile of **Metadoxine** makes it a compelling candidate for further investigation, potentially in combination with other therapies or in specific subpopulations of patients with liver disease. Future research should focus on larger, long-term studies to fully elucidate its efficacy and mechanisms of action in both ALD and NAFLD.

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- To cite this document: BenchChem. [Metadoxine in Liver Disease: A Comparative Analysis of Clinical Trial Evidence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023640#meta-analysis-of-clinical-trials-involving-metadoxine-for-liver-disease]

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